

Atigliflozin (AVE-2268): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Atigliflozin (AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. Developed by Sanofi-Aventis, **atigliflozin** was investigated as a potential oral antidiabetic agent for the treatment of type 2 diabetes mellitus. As an O-glucoside derivative, it represents an early approach to SGLT2 inhibition. Preclinical studies in animal models demonstrated its efficacy in promoting urinary glucose excretion and lowering blood glucose levels. However, its clinical development was discontinued after Phase II trials. This technical guide provides a comprehensive overview of the discovery and development history of **atigliflozin**, detailing its mechanism of action, preclinical pharmacology, and the available clinical trial information.

Introduction: The Role of SGLT2 in Glucose Homeostasis

The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. The majority of this reabsorption is mediated by sodium-glucose cotransporters (SGLTs) located in the proximal tubules of the nephrons. SGLT2 is the predominant transporter, accounting for approximately 90% of renal glucose reabsorption.[1] Inhibition of SGLT2 presents a novel therapeutic strategy for managing hyperglycemia in type 2 diabetes by promoting the excretion of excess glucose in the urine, independent of insulin



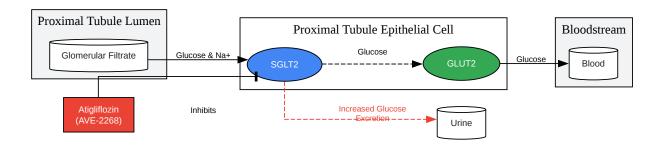
pathways.[1] This mechanism of action also offers potential secondary benefits, including modest weight loss and a reduction in blood pressure.[2]

The Discovery of Atigliflozin (AVE-2268)

Atigliflozin was developed by Sanofi-Aventis as a selective inhibitor of SGLT2.[3] It is a substituted glycopyranoside, belonging to the class of O-glucoside derivatives of phlorizin, a naturally occurring SGLT inhibitor.[3] While phlorizin demonstrated the therapeutic potential of SGLT inhibition, its lack of selectivity for SGLT2 over SGLT1 and poor oral bioavailability limited its clinical utility. The development of synthetic analogs like **atigliflozin** aimed to overcome these limitations by offering improved selectivity and pharmacokinetic properties.

Mechanism of Action

Atigliflozin is a competitive inhibitor of SGLT2. By binding to the SGLT2 protein on the apical membrane of the proximal convoluted tubule cells in the kidney, it blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering blood glucose levels.



Click to download full resolution via product page

Figure 1: Mechanism of action of Atigliflozin (AVE-2268) in the renal proximal tubule.

Preclinical Pharmacology

The preclinical pharmacological profile of **atigliflozin** was characterized in a key study by Bickel et al. (2008).



In Vitro Selectivity

Atigliflozin demonstrated high selectivity for human SGLT2 over SGLT1.

Target	IC50
Human SGLT2	13 nM
Human SGLT1	>10,000 nM

Table 1: In vitro inhibitory activity of Atigliflozin against human SGLT1 and SGLT2.

In Vivo Efficacy in Animal Models

Studies in mice and rats showed that oral administration of **atigliflozin** led to a dosedependent increase in urinary glucose excretion and a reduction in blood glucose levels.

Species	Parameter	Value
Mice	ID30 (UGE)	79 +/- 8.1 mg/kg p.o.
Rats	ID30 (UGE)	39.8 +/- 4.0 mg/kg p.o.
Mice (i.p. glucose challenge)	ID50 (Blood Glucose Reduction)	13.2 +/- 3.9 mg/kg p.o.
Mice (oral glucose challenge)	ID50 (Blood Glucose Reduction)	26.1 +/- 3.9 mg/kg p.o.
Table 2: In vivo efficacy of Atigliflozin in animal models. UGE: Urinary Glucose Excretion. ID30/ID50: Dose required to produce 30% or 50% of the maximum effect.		

The higher potency observed during an intraperitoneal glucose challenge compared to an oral glucose challenge suggested that **atigliflozin** did not significantly inhibit intestinal SGLT1 in vivo, consistent with its in vitro selectivity.

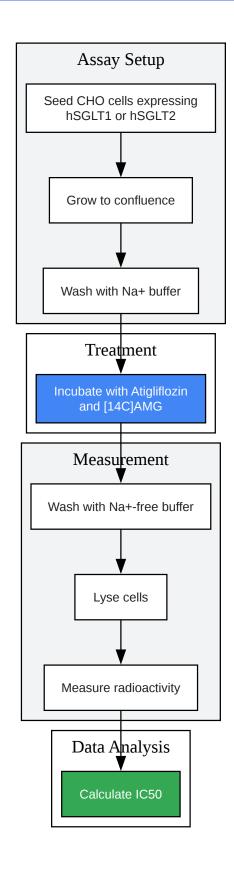


Experimental Protocols (based on Bickel et al., 2008)

4.3.1. In Vitro SGLT Inhibition Assay

- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or SGLT2.
- Substrate: Radiolabeled alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
- Procedure:
 - Cells were seeded in 96-well plates and grown to confluence.
 - Cells were washed with a sodium-containing buffer.
 - Cells were incubated with varying concentrations of atigliflozin and a fixed concentration of [14C]AMG in the sodium-containing buffer.
 - After the incubation period, the cells were washed with a sodium-free buffer to stop the transport.
 - Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.
 - The concentration of atigliflozin that inhibited 50% of the specific glucose uptake (IC50) was calculated.





Click to download full resolution via product page

Figure 2: Experimental workflow for the in vitro SGLT inhibition assay.



4.3.2. In Vivo Urinary Glucose Excretion (UGE) Study

- Animal Models: Male NMRI mice and male Wistar rats.
- Procedure:
 - Animals were fasted overnight with free access to water.
 - Atigliflozin was administered orally (p.o.) at various doses.
 - Immediately after dosing, animals were placed in metabolic cages.
 - Urine was collected over a specified period (e.g., 24 hours).
 - The total volume of urine was measured, and the glucose concentration was determined using a glucose analyzer.
 - The total amount of glucose excreted in the urine was calculated.
 - The dose that produced 30% of the maximal glucose excretion (ID30) was determined.
- 4.3.3. Oral and Intraperitoneal Glucose Tolerance Tests (OGTT/IPGTT)
- · Animal Model: Male NMRI mice.
- Procedure:
 - Animals were fasted overnight.
 - Atigliflozin was administered orally 30 minutes before the glucose challenge.
 - A glucose solution was administered either orally (OGTT) or intraperitoneally (IPGTT).
 - Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose load.
 - Blood glucose concentrations were measured.
 - The area under the curve (AUC) for blood glucose was calculated.



• The dose that inhibited the rise in blood glucose by 50% (ID50) was determined.

Clinical Development and Discontinuation

Atigliflozin entered Phase II clinical trials to evaluate its efficacy and safety in patients with type 2 diabetes. A key study, identified as NCT00361738, was a randomized, double-blind, placebo-controlled, dose-response study in patients with type 2 diabetes who were not adequately controlled with metformin. The development of atigliflozin was subsequently discontinued by Sanofi-Aventis. The precise reasons for the discontinuation have not been publicly detailed, but factors such as the pharmacokinetic profile of this O-glucoside, the competitive landscape of SGLT2 inhibitors with the emergence of more stable C-glucosides, or strategic portfolio decisions may have played a role.

Conclusion

Atigliflozin (AVE-2268) was a promising early-generation, selective SGLT2 inhibitor that demonstrated clear pharmacological activity in preclinical models. Its development highlighted the potential of SGLT2 inhibition as a therapeutic target for type 2 diabetes. Although its progression to the market was halted, the research and development efforts for atigliflozin contributed to the broader understanding of the pharmacology and clinical potential of the gliflozin class of drugs. The subsequent success of C-glucoside SGLT2 inhibitors has validated the therapeutic principle that atigliflozin was designed to address.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.cn [aminer.cn]
- 3. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Atigliflozin (AVE-2268): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667672#atigliflozin-ave-2268-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com